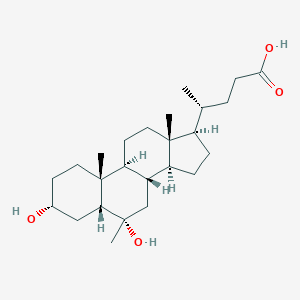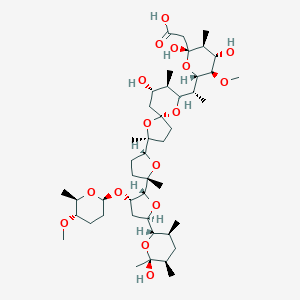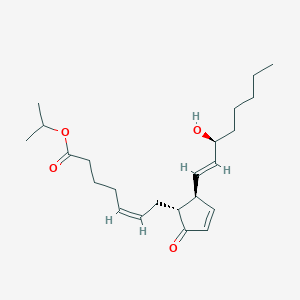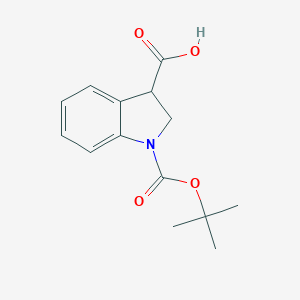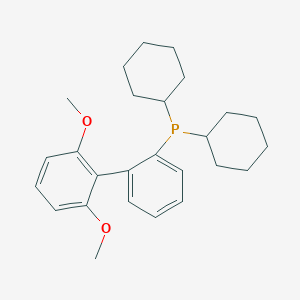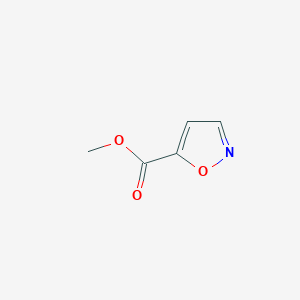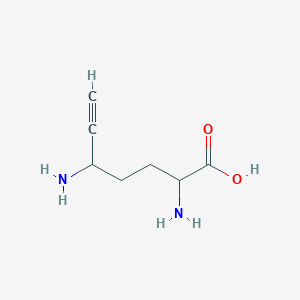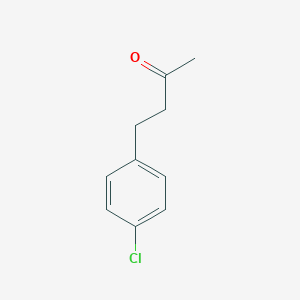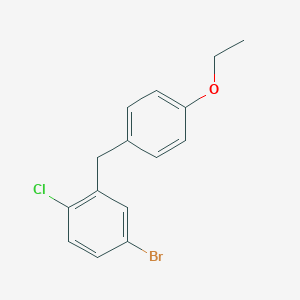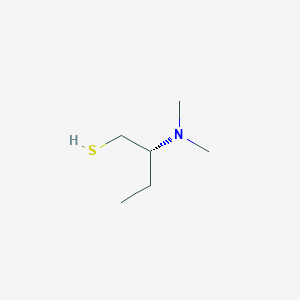
(2R)-2-(Dimethylamino)butane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Dimethylamino)butane-1-thiol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DMABT or DMABT-HCl, and its chemical formula is C6H15NS. DMABT is a colorless to pale yellow liquid with a strong odor and is soluble in water and ethanol.
Mecanismo De Acción
DMABT acts as a reducing agent in the presence of metal ions, leading to the formation of stable metal complexes. The thiol group in DMABT is responsible for the reduction of metal ions, and the amino group enhances the solubility of the resulting metal complexes.
Efectos Bioquímicos Y Fisiológicos
DMABT has been shown to have antioxidant properties and can scavenge free radicals, which are known to cause oxidative damage to cells. It has also been studied for its potential use in the treatment of certain diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMABT is a versatile reagent that can be used for a wide range of applications in analytical chemistry and nanotechnology. However, its strong odor and toxicity at high concentrations can pose a challenge for its use in certain experiments.
Direcciones Futuras
Further research is needed to explore the potential applications of DMABT in the field of biomedicine, particularly in the development of new drugs for the treatment of neurodegenerative diseases. Additionally, the use of DMABT in the synthesis of nanomaterials for various applications such as catalysis, sensors, and drug delivery systems requires further investigation.
Métodos De Síntesis
The synthesis of DMABT involves the reaction between 2-bromo-2-methylpropane and sodium dimethylamine followed by the addition of hydrogen sulfide gas. The resulting product is then purified using various techniques such as distillation, recrystallization, and chromatography.
Aplicaciones Científicas De Investigación
DMABT has been extensively studied in the field of analytical chemistry as a reagent for the determination of various metals such as copper, mercury, and lead. It is also used as a reducing agent for the synthesis of nanoparticles and as a stabilizer for the synthesis of gold and silver nanoparticles.
Propiedades
Número CAS |
120138-62-7 |
|---|---|
Nombre del producto |
(2R)-2-(Dimethylamino)butane-1-thiol |
Fórmula molecular |
C6H15NS |
Peso molecular |
133.26 g/mol |
Nombre IUPAC |
(2R)-2-(dimethylamino)butane-1-thiol |
InChI |
InChI=1S/C6H15NS/c1-4-6(5-8)7(2)3/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
Clave InChI |
FHSPKMICBQJJSJ-ZCFIWIBFSA-N |
SMILES isomérico |
CC[C@H](CS)N(C)C |
SMILES |
CCC(CS)N(C)C |
SMILES canónico |
CCC(CS)N(C)C |
Sinónimos |
1-Butanethiol,2-(dimethylamino)-,(R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



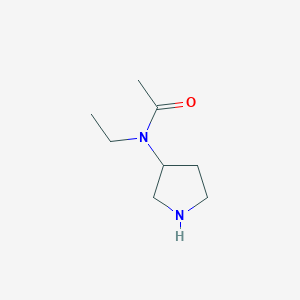
![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)

![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)
